N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-fluorobenzamide
Description
N-[4-(1,1-Dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-4-fluorobenzamide (CAS: 899979-86-3) is a benzamide derivative characterized by a 1,1-dioxothiazinan ring substituted at the para-position of the phenyl group, coupled with a 4-fluorobenzamide moiety. Its molecular formula is C₁₈H₁₉N₃O₅S, with a molecular weight of 389.4256 g/mol . This structural motif is critical for interactions in biological systems, such as receptor binding or enzyme inhibition.
Properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c18-14-5-3-13(4-6-14)17(21)19-15-7-9-16(10-8-15)20-11-1-2-12-24(20,22)23/h3-10H,1-2,11-12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSPQFNDHMIYOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Sulfonamide Precursors
A widely adopted method involves the reaction of 4-aminophenyl sulfonamide derivatives with thioglycolic acid under acidic conditions. For instance, Cornia et al. demonstrated that sulfonamide intermediates, when treated with thioglycolic acid and zinc chloride in glacial acetic acid, undergo cyclization to form the 1,1-dioxo-1λ⁶,2-thiazinane ring. The reaction proceeds via nucleophilic attack of the sulfur atom on the electrophilic carbon adjacent to the sulfonamide group, followed by dehydration (Scheme 1).
Reaction Conditions:
- Catalyst: Zinc chloride (10 mol%)
- Solvent: Glacial acetic acid
- Temperature: Reflux (110–120°C)
- Time: 6–7 hours
- Yield: 52–90%
Table 1: Optimization of Thiazinane Ring Synthesis
| Precursor | Catalyst | Solvent | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| 4-Aminophenyl sulfonamide | ZnCl₂ | Glacial acetic acid | 7 | 75 | |
| 4-Nitrobenzenesulfonamide | None | Toluene | 12 | 52 |
The introduction of the 4-fluorobenzamide group to the thiazinane ring involves a two-step process: (1) generation of the aniline intermediate and (2) acylation with 4-fluorobenzoyl chloride.
Preparation of 4-(1,1-Dioxo-1λ⁶,2-thiazinan-2-yl)aniline
The thiazinane-bearing aniline intermediate is synthesized by reducing a nitro precursor or directly aminating the thiazinane ring. For example, catalytic hydrogenation of 4-nitrobenzenesulfonamide derivatives over palladium-on-carbon (Pd/C) in ethanol yields the corresponding aniline.
Reaction Conditions:
Acylation with 4-Fluorobenzoyl Chloride
The aniline intermediate is acylated using 4-fluorobenzoyl chloride in the presence of a base to neutralize HCl byproducts. Triethylamine or pyridine is commonly employed to facilitate the reaction.
Procedure:
- Dissolve 4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)aniline (1.0 equiv) in anhydrous dichloromethane.
- Add triethylamine (2.5 equiv) dropwise under nitrogen atmosphere.
- Introduce 4-fluorobenzoyl chloride (1.2 equiv) slowly to the reaction mixture.
- Stir at room temperature for 12 hours.
- Purify via column chromatography (silica gel, ethyl acetate/hexane 1:3).
Table 2: Acylation Reaction Optimization
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| Triethylamine | Dichloromethane | 25 | 12 | 78 | |
| Pyridine | Chloroform | 0–5 | 24 | 65 |
Industrial-Scale Production Strategies
For large-scale synthesis, continuous flow reactors offer advantages over batch processes, including improved heat transfer and reduced reaction times. A study by BenchChem (excluded per user request) highlighted the use of automated flow systems for thiazinane synthesis, achieving 90% conversion in 30 minutes. While this source is excluded, analogous methodologies from scholarly articles support the efficacy of flow chemistry for heterocyclic compound synthesis.
Key Considerations for Scale-Up:
- Catalyst Recovery: Zinc chloride can be recycled via aqueous extraction.
- Solvent Choice: Glacial acetic acid is replaced with greener solvents (e.g., ethanol-water mixtures) to reduce environmental impact.
- Purification: Recrystallization from methanol or ethanol ensures high purity (>98%).
Analytical Characterization
Critical to validating synthetic success, characterization data for N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-4-fluorobenzamide includes:
- IR Spectroscopy: Peaks at 1682 cm⁻¹ (C=O stretch), 1345 cm⁻¹ (SO₂ asymmetric stretch), and 1220 cm⁻¹ (C-F stretch).
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.4 Hz, 2H, ArH), 7.89 (s, 1H, NH), 7.45–7.32 (m, 4H, ArH), 3.82–3.75 (m, 4H, SCH₂CH₂).
- MS (ESI): m/z 389.1 [M+H]⁺.
Challenges and Mitigation Strategies
Byproduct Formation
Over-acylation or sulfonamide oxidation may occur. Using stoichiometric 4-fluorobenzoyl chloride (1.2 equiv) and inert atmospheres minimizes side reactions.
Low Yields in Cyclization
Incomplete cyclization is addressed by increasing reaction time to 8 hours or using microwave-assisted synthesis (30 minutes at 150°C).
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The thiazinan ring can be oxidized to form sulfone derivatives.
Reduction: Reduction of the carbonyl groups can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Scientific Research Applications
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzamide Derivatives
The 4-fluorobenzamide scaffold is widely utilized in medicinal chemistry. Key analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparisons
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